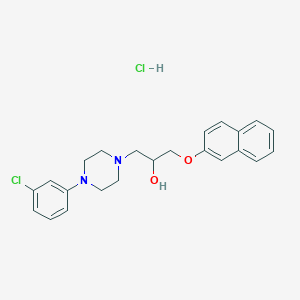

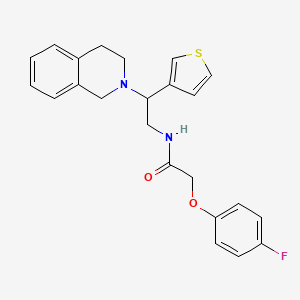

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

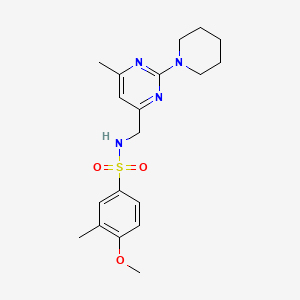

"N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" is a chemical compound with potential interest in various scientific research areas due to its unique chemical structure. It belongs to the thiazole class, a heterocyclic compound containing both sulfur and nitrogen in the ring. These compounds are known for their biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine," typically involves the reaction of suitable precursors under specific conditions. For instance, Uwabagira et al. (2018) described the synthesis of a closely related thiazole compound by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions (Uwabagira et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which significantly influences their chemical behavior and properties. Structural analysis often involves techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, Yin et al. (2008) analyzed the molecular structure of a thiazole derivative, highlighting the orientation of different phenyl rings in relation to the thiazole core (Yin et al., 2008).

Chemical Reactions and Properties

Thiazole compounds can participate in various chemical reactions, reflecting their reactive sites such as the nitrogen and sulfur atoms in the thiazole ring. The chemical properties of these compounds are influenced by the substituents on the thiazole ring and adjacent phenyl rings. These properties are crucial for their potential applications in medicinal chemistry and material science.

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and stability, are essential for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. The synthesis and structural characterization of similar compounds provide insights into their physical properties and how they can be modified for specific applications (Kariuki et al., 2021).

Scientific Research Applications

Antibacterial Activity

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and related compounds have demonstrated potential in antibacterial applications. For instance, a study reported the synthesis of similar thiazol-2-amines and their in vitro antibacterial activity against bacteria like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018). Another research focused on the antibacterial screening of a new series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which included derivatives of the compound , showing potent antibacterial properties (Bhandari & Gaonkar, 2016).

Antimicrobial and Antifungal Properties

Research has also been conducted on the antimicrobial and antifungal properties of derivatives of N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. For example, a study synthesized sulfide and sulfone derivatives of similar compounds and screened them for their antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Antitumor and Anticancer Activities

The potential antitumor and anticancer activities of thiazol-2-amine derivatives have been explored in various studies. One such research synthesized 1,3,4-thiadiazole derivatives, which included compounds similar to N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and screened them for their antitumor and antitubercular activities, showing significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).

Photo-Degradation Studies

There is also interest in the photo-degradation behavior of thiazole-containing compounds in pharmaceutical research. A study analyzed the photo-degradation of a pharmaceutical compound structurally related to N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, providing insights into its stability under various conditions (Wu, Hong, & Vogt, 2007).

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2OS/c1-21-15-7-4-11(17)8-13(15)19-16-20-14(9-22-16)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJICWQWEOTZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)

![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)

![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)